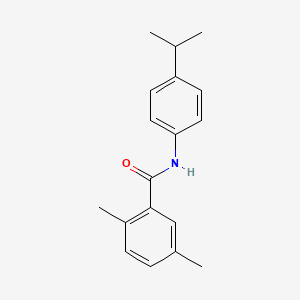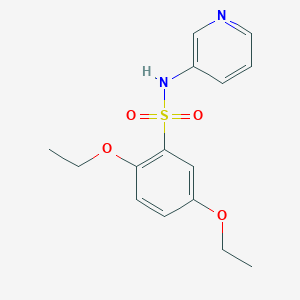
4-(2,4-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a part of the pyrazolone family, known for its diverse biological activities and potential in pharmaceutical applications. Its structural uniqueness comes from the dimethoxybenzylidene group attached to the pyrazolone core.
Synthesis Analysis
Synthesis typically involves the condensation of dimethoxybenzaldehyde with pyrazolone derivatives in the presence of a catalyst like acetic acid, resulting in high yields. For instance, the synthesis of similar compounds demonstrates this method's effectiveness in producing targeted compounds with substantial yields (Nayak & Poojary, 2019).
Molecular Structure Analysis
The molecular structure of such compounds has been extensively analyzed using techniques like X-ray crystallography, revealing detailed geometry and spatial arrangements. These studies highlight the compound's crystalline structure and provide insights into its molecular configuration, including bond lengths and angles, which are crucial for understanding its chemical behavior (Sun et al., 2007).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including docking studies that suggest potential inhibitory actions against specific receptors. This indicates its significance in medicinal chemistry for designing drugs with targeted actions (Nayak & Poojary, 2019).
Wirkmechanismus
Target of Action
The primary target of 4-(2,4-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as GTS-21 or DMBX-A, is the alpha-7 nicotinic acetylcholine (nACh) receptor . This receptor plays a crucial role in memory and cognition enhancement, as demonstrated in human clinical trials .
Mode of Action
GTS-21 acts as a partial agonist at the alpha-7 nACh receptor . It binds to both the α4β2 and α7 subtypes, but activates only the α7 to any significant extent . The activation of the α7 nAChR has been shown to have neuroprotective effects and to improve cognitive function .
Biochemical Pathways
The activation of the alpha-7 nACh receptor by GTS-21 leads to the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This inhibitory process is associated with attentional impairment and may contribute to cognitive symptoms and perceptual disturbances .
Result of Action
The activation of the alpha-7 nACh receptor by GTS-21 has been shown to have neuroprotective effects and to improve cognitive function . In clinical trials, GTS-21 demonstrated cognitive enhancement across all doses, with a statistically significant improvement in attention-related and memory-related tasks .
Eigenschaften
IUPAC Name |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-14-9-8-12(16(11-14)24-2)10-15-17(21)19-20(18(15)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMKCAWMIBFDTC-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,4-dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)



